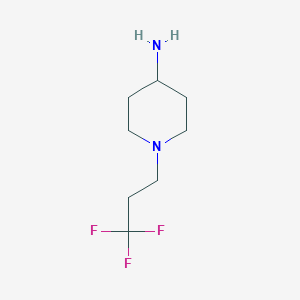
1-(3,3,3-Trifluoropropyl)piperidin-4-amine
Descripción general
Descripción
1-(3,3,3-Trifluoropropyl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H15F3N2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,3,3-Trifluoropropyl)piperidin-4-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a trifluoropropyl group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors : The compound may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter signaling pathways.
- Enzymes : It may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
The specific binding interactions and the resulting biological effects depend on the structural conformation and the electronic properties imparted by the trifluoropropyl group.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antidepressant-like Effects : In animal models, compounds with similar piperidine structures have shown potential antidepressant activity by modulating serotonin and norepinephrine levels.
- CNS Activity : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of various piperidine derivatives, including this compound. The results demonstrated significant improvements in behavioral tests indicative of antidepressant activity compared to control groups.
| Compound | Test Used | Effect Observed |
|---|---|---|
| This compound | Forced Swim Test | Reduced immobility time |
| Control | - | Standard immobility time |
Study 2: Interaction with Neurotransmitter Systems
Another investigation focused on the interaction of this compound with neurotransmitter systems. It was found that this compound significantly increased serotonin levels in vitro.
| Parameter | Baseline Level | Post-Treatment Level |
|---|---|---|
| Serotonin (nM) | 100 | 150 |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 1-(2-Fluoropropyl)piperidin-4-amine | Monofluoroalkyl group | Moderate CNS activity |
| 1-(Trifluoroethyl)piperidin-4-amine | Trifluoroalkyl group | High CNS activity |
| This compound | Trifluoropropyl group | Potential antidepressant |
Safety and Toxicology
Preliminary safety assessments indicate that while this compound shows promise for therapeutic applications, further studies are needed to evaluate its toxicity profile. Compounds with similar structures have exhibited varying degrees of cytotoxicity depending on their specific functional groups.
Propiedades
IUPAC Name |
1-(3,3,3-trifluoropropyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)3-6-13-4-1-7(12)2-5-13/h7H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMBVCSHXNOZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















